Cas no 4782-14-3 (Benzoxazole,2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-ethyl- (9CI))

Benzoxazole,2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-ethyl- (9CI) structure
4782-14-3 structure
Product Name:Benzoxazole,2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-ethyl- (9CI)
CAS No:4782-14-3
MF:C32H26N2O2
MW:470.561048030853
CID:331224
PubChem ID:6452102
Update Time:2025-04-19

Benzoxazole,2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-ethyl- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2,2'-(vinylenedi-p-phenylene)bis[5-ethylbenzoxazole]
    • 5-ethyl-2-[4-[(E)-2-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
    • 2,2'-(Vinylenedi-p-phenylene)bis(5-ethylbenzoxazole)
    • 2,2'-[(E)-ethene-1,2-diyldibenzene-4,1-diyl]bis(5-ethyl-1,3-benzoxazole)
    • EINECS 225-325-7
    • 4782-14-3
    • Benzoxazole,2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-ethyl- (9CI)
    • Inchi: 1S/C32H26N2O2/c1-3-21-11-17-29-27(19-21)33-31(35-29)25-13-7-23(8-14-25)5-6-24-9-15-26(16-10-24)32-34-28-20-22(4-2)12-18-30(28)36-32/h5-20H,3-4H2,1-2H3/b6-5+
    • InChI Key: HKBGSSCSIKGLCB-AATRIKPKSA-N
    • SMILES: O1C(C2C=CC(/C=C/C3C=CC(=CC=3)C3=NC4C=C(C=CC=4O3)CC)=CC=2)=NC2C=C(C=CC1=2)CC

Computed Properties

  • Exact Mass: 470.19958
  • Monoisotopic Mass: 470.199428
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 6
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1
  • XLogP3: 8.8

Experimental Properties

  • Density: 1.209
  • Boiling Point: 607.5°Cat760mmHg
  • Flash Point: 303.1°C
  • Refractive Index: 1.688
  • PSA: 52.06
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